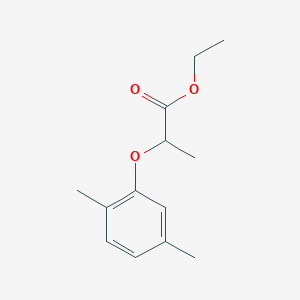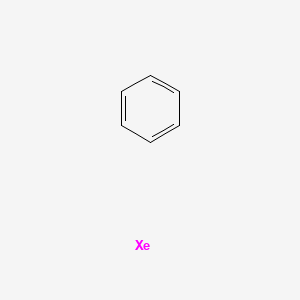
Benzene;xenon
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene;xenon: is a compound that involves the interaction between benzene (C₆H₆), a well-known aromatic hydrocarbon, and xenon (Xe), a noble gas
準備方法
Synthetic Routes and Reaction Conditions: The preparation of benzene;xenon involves the adsorption of xenon onto benzene molecules. This can be achieved through physical adsorption techniques where xenon gas is introduced to a benzene solution under controlled temperature and pressure conditions. The interaction is primarily driven by van der Waals forces.
Industrial Production Methods: While there is no large-scale industrial production method specifically for this compound, the principles of gas adsorption and handling of aromatic hydrocarbons are well-established in the chemical industry. Techniques such as temperature-programmed desorption (TPD) and near-edge X-ray absorption fine structure spectroscopy (NEXAFS) are used to study and optimize the adsorption process .
化学反応の分析
Types of Reactions: Benzene;xenon primarily undergoes physical interactions rather than chemical reactions due to the inert nature of xenon. benzene itself is known for undergoing various electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation .
Common Reagents and Conditions:
Nitration: Benzene reacts with concentrated nitric acid in the presence of sulfuric acid to form nitrobenzene.
Sulfonation: Benzene reacts with fuming sulfuric acid to produce benzenesulfonic acid.
Halogenation: Benzene reacts with halogens in the presence of a Lewis acid catalyst like iron(III) chloride to form halobenzenes
Major Products: The major products of these reactions include nitrobenzene, benzenesulfonic acid, and various halobenzenes, depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry: Benzene;xenon is studied for its adsorption properties, which are useful in understanding van der Waals interactions and the behavior of noble gases on aromatic surfaces .
Biology and Medicine: While direct applications in biology and medicine are limited, the study of this compound interactions can provide insights into the behavior of xenon in biological systems, particularly its anesthetic properties.
Industry: In industry, this compound interactions can be relevant in the development of sensors and materials that utilize the unique adsorption properties of xenon on aromatic compounds .
作用機序
The mechanism of action for benzene;xenon primarily involves physical adsorption driven by van der Waals forces. The xenon atoms are attracted to the π-electron cloud of the benzene ring, resulting in a stable adsorption complex. This interaction does not involve significant chemical changes but rather a physical association that can be studied using various spectroscopic techniques .
類似化合物との比較
Benzene;argon: Similar to benzene;xenon, this compound involves the adsorption of argon, another noble gas, onto benzene.
Benzene;krypton: This compound involves the adsorption of krypton onto benzene.
Uniqueness: this compound is unique due to the larger atomic size and higher polarizability of xenon compared to other noble gases like argon and krypton. This results in stronger van der Waals interactions and potentially different adsorption behaviors and applications .
特性
CAS番号 |
160389-14-0 |
|---|---|
分子式 |
C6H6Xe |
分子量 |
209.40 g/mol |
IUPAC名 |
benzene;xenon |
InChI |
InChI=1S/C6H6.Xe/c1-2-4-6-5-3-1;/h1-6H; |
InChIキー |
YDJVZXGWKCFSFL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=CC=C1.[Xe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-Bis[4-(tribromomethyl)phenyl]-2,2'-bipyridine](/img/structure/B14260775.png)

![2-(Benzenesulfonyl)-2-diazonio-1-[di(propan-2-yl)amino]ethen-1-olate](/img/structure/B14260782.png)
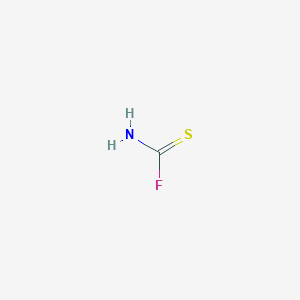
![(2R)-2-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}oxirane](/img/structure/B14260787.png)
![2-[(5-Amino-6-methoxypyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B14260803.png)

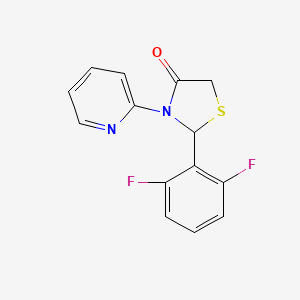

![ethyl (2S)-2-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B14260833.png)
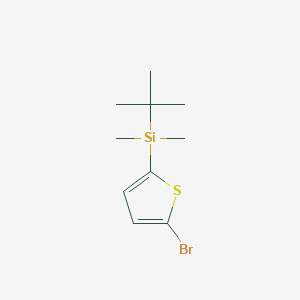
![tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane](/img/structure/B14260858.png)
![4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid](/img/structure/B14260862.png)
